molecular formula C18H18N2OS B5128255 N-[4-(1,3-benzothiazol-2-yl)phenyl]pentanamide

N-[4-(1,3-benzothiazol-2-yl)phenyl]pentanamide

Cat. No. B5128255
M. Wt: 310.4 g/mol
InChI Key: CMNLFASIBFUGHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]pentanamide, also known as BZP, is a chemical compound that has been extensively studied in the field of pharmaceuticals. BZP is a derivative of benzothiazole and has been found to possess several biological properties that make it an attractive target for research.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]pentanamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various biological processes. N-[4-(1,3-benzothiazol-2-yl)phenyl]pentanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. It has also been found to inhibit the activity of protein kinase C (PKC), an enzyme involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
N-[4-(1,3-benzothiazol-2-yl)phenyl]pentanamide has been found to possess several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and bacteria. It has also been found to reduce inflammation and pain. N-[4-(1,3-benzothiazol-2-yl)phenyl]pentanamide has been shown to modulate the immune response and has been found to possess antiviral activity.

Advantages and Limitations for Lab Experiments

N-[4-(1,3-benzothiazol-2-yl)phenyl]pentanamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized. It has also been found to possess several biological properties that make it an attractive target for research. However, there are also limitations associated with the use of N-[4-(1,3-benzothiazol-2-yl)phenyl]pentanamide in lab experiments. It can be toxic at high concentrations and can interfere with the activity of other enzymes and proteins.

Future Directions

There are several future directions for research on N-[4-(1,3-benzothiazol-2-yl)phenyl]pentanamide. One area of research is the development of N-[4-(1,3-benzothiazol-2-yl)phenyl]pentanamide-based drugs for the treatment of cancer and infectious diseases. Another area of research is the study of the mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]pentanamide and its interaction with other enzymes and proteins. Additionally, the development of new synthesis methods for N-[4-(1,3-benzothiazol-2-yl)phenyl]pentanamide and its derivatives is an area of ongoing research.
In conclusion, N-[4-(1,3-benzothiazol-2-yl)phenyl]pentanamide is a chemical compound that has been extensively studied in the field of pharmaceuticals. It possesses several biological properties that make it an attractive target for research. N-[4-(1,3-benzothiazol-2-yl)phenyl]pentanamide has been found to exhibit antitumor, antimicrobial, and antifungal activity. It has also been found to possess anti-inflammatory and analgesic properties. The future directions for research on N-[4-(1,3-benzothiazol-2-yl)phenyl]pentanamide include the development of N-[4-(1,3-benzothiazol-2-yl)phenyl]pentanamide-based drugs for the treatment of cancer and infectious diseases, the study of its mechanism of action, and the development of new synthesis methods for N-[4-(1,3-benzothiazol-2-yl)phenyl]pentanamide and its derivatives.

Synthesis Methods

N-[4-(1,3-benzothiazol-2-yl)phenyl]pentanamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-aminobenzothiazole with 4-bromobutyryl chloride in the presence of a base. The resulting product is then purified using column chromatography. Another method involves the reaction of 2-aminobenzothiazole with 4-bromopentanoyl chloride in the presence of a base. The product is then purified using recrystallization.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)phenyl]pentanamide has been extensively studied in the field of pharmaceuticals due to its potential as a therapeutic agent. It has been found to possess several biological properties that make it an attractive target for research. N-[4-(1,3-benzothiazol-2-yl)phenyl]pentanamide has been shown to exhibit antitumor, antimicrobial, and antifungal activity. It has also been found to possess anti-inflammatory and analgesic properties.

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-2-3-8-17(21)19-14-11-9-13(10-12-14)18-20-15-6-4-5-7-16(15)22-18/h4-7,9-12H,2-3,8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNLFASIBFUGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]pentanamide

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